2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid is a compound that belongs to the class of isatin derivatives. Isatin derivatives are known for their diverse biological activities, including antioxidant and aldose reductase inhibitory properties . This compound has a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid typically involves the reaction of isatin with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dioxoindolin-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in reducing the accumulation of sorbitol, which is implicated in diabetic complications . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dioxoindolin-1-yl)acetic acid: A closely related compound with similar aldose reductase inhibitory properties.
2-(2,3-Dioxoindolin-1-yl)propanoic acid:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyacetic acid moiety, which contributes to its distinct biological activities. Its combination of aldose reductase inhibitory and antioxidant properties makes it a valuable compound for research in diabetes and oxidative stress-related conditions .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)11(8(7)13)9(14)10(15)16/h1-4,9,14H,(H,15,16) |
InChI Key |
OBXFMVXBNZVTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C(C(=O)O)O |
Origin of Product |
United States |
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